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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of (4-(Trifluoromethyl)thiazol-2-yl)methanol, a key heterocyclic building block in

contemporary drug discovery and materials science. The trifluoromethylthiazole motif is of

significant interest due to its unique electronic properties, metabolic stability, and ability to

participate in a range of intermolecular interactions. This document is intended for researchers,

medicinal chemists, and process development scientists, offering a consolidated resource on

the synthesis, characterization, and handling of this important chemical entity. Where

experimental data for the title compound is not available, insights are drawn from closely

related structural analogs to provide a robust predictive framework.

Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of

FDA-approved drugs and clinical candidates.[1] Its utility stems from its ability to act as a

bioisostere for other aromatic and heterocyclic systems, its capacity for hydrogen bonding, and

its role in coordinating to metallic centers in enzymes. The introduction of a trifluoromethyl

group imparts profound changes to the molecule's physicochemical profile, including increased
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lipophilicity, enhanced metabolic stability, and altered acidity of neighboring protons, which can

be strategically leveraged in drug design.[2] (4-(Trifluoromethyl)thiazol-2-yl)methanol, CAS

number 204319-69-7, serves as a versatile intermediate, enabling the introduction of this

valuable pharmacophore into more complex molecular architectures.[3] This guide aims to

provide a detailed exposition of its known properties and to establish reliable protocols for its

characterization and use.

Molecular Structure and Identification
The structural and identifying information for (4-(Trifluoromethyl)thiazol-2-yl)methanol is
summarized in the table below.

Identifier Value Reference

IUPAC Name
(4-(Trifluoromethyl)-1,3-thiazol-

2-yl)methanol

CAS Number 204319-69-7 [3]

Molecular Formula C₅H₄F₃NOS [3]

Molecular Weight 183.15 g/mol [3]

SMILES OCc1nc(cs1)C(F)(F)F [4]

InChI

InChI=1S/C5H4F3NOS/c6-

5(7,8)4-9-3(1-10)2-11-

4/h2,10H,1H2

[4]

Physicochemical Properties
A summary of the key physicochemical properties of (4-(Trifluoromethyl)thiazol-2-
yl)methanol is provided below. It is important to note that while some properties are well-

documented, others, such as the melting point and boiling point, are not readily available in the

peer-reviewed literature and should be determined experimentally.
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Property Value
Notes and Methodological
Considerations

Physical Form Solid

Inferred from analogous

trifluoromethylthiazole and

hydroxymethylthiazole

derivatives which are typically

solids at room temperature.[5]

[6]

Melting Point Not reported

Experimental determination is

recommended. A standard

protocol is provided in Section

6.1.

Boiling Point Not reported

Likely to decompose upon

heating at atmospheric

pressure. Vacuum distillation

may be possible but should be

conducted with care.

Solubility Not quantitatively reported

Expected to be soluble in polar

organic solvents such as

methanol, ethanol, and DMSO.

[7] A protocol for solubility

determination is provided in

Section 6.2.

pKa Not reported

The hydroxyl proton is

expected to be weakly acidic.

The thiazole nitrogen is weakly

basic, but its basicity is

significantly reduced by the

electron-withdrawing

trifluoromethyl group.

LogP Not reported The presence of the

trifluoromethyl group increases

lipophilicity, while the hydroxyl

group enhances hydrophilicity.
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Experimental determination is

advised.

Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the identity and purity of (4-
(Trifluoromethyl)thiazol-2-yl)methanol. Below is a summary of the expected spectroscopic

features, based on available data and analysis of similar structures.[8][9]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-8.0 Singlet 1H
Thiazole ring proton

(H5)

~4.8-5.0 Singlet 2H
Methylene protons (-

CH₂OH)

Variable Broad Singlet 1H Hydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton is dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework:
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Chemical Shift (δ, ppm) Assignment Notes

~165-170 Thiazole C2
Carbon attached to the

hydroxymethyl group.

~140-145 (quartet) Thiazole C4

Carbon attached to the

trifluoromethyl group, split by

fluorine coupling.

~120-125 (quartet) Trifluoromethyl (-CF₃)
Large quartet due to one-bond

C-F coupling.

~115-120 Thiazole C5
Carbon bearing the single ring

proton.

~60-65 Methylene (-CH₂OH)
Aliphatic carbon of the

hydroxymethyl group.

Note: The chemical shifts are estimates and can vary based on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹) Intensity Assignment

3200-3500 Broad O-H stretch of the alcohol

3000-3100 Medium C-H stretch of the thiazole ring

1500-1600 Medium
C=N and C=C stretching of the

thiazole ring

1100-1350 Strong
C-F stretching of the

trifluoromethyl group

~1050 Medium-Strong
C-O stretch of the primary

alcohol
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Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.

Expected [M+H]⁺: 184.0042

Fragmentation: Common fragmentation pathways would involve the loss of the

hydroxymethyl group or cleavage of the thiazole ring.

Synthesis and Reactivity
Representative Synthesis
A common and effective method for the synthesis of (4-(Trifluoromethyl)thiazol-2-
yl)methanol is the reduction of the corresponding carboxylic acid ester, such as ethyl 4-

(trifluoromethyl)thiazole-2-carboxylate. This transformation can be efficiently achieved using a

suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal

solvent.[10]

Workflow for the Synthesis of (4-(Trifluoromethyl)thiazol-2-yl)methanol

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate LiAlH₄ in dry THF, 0 °CReduction Aqueous Workup (4-(Trifluoromethyl)thiazol-2-yl)methanolColumn Chromatography

Click to download full resolution via product page

Caption: A typical synthetic route to the title compound.

Chemical Reactivity and Stability
(4-(Trifluoromethyl)thiazol-2-yl)methanol exhibits reactivity characteristic of a primary

alcohol and a trifluoromethyl-substituted thiazole.

Alcohol Reactivity: The primary hydroxyl group can undergo standard transformations such

as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion

to halides or other leaving groups for subsequent nucleophilic substitution.
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Thiazole Ring Stability: The thiazole ring is generally stable under neutral and acidic

conditions. However, it can be susceptible to degradation under strongly basic conditions or

in the presence of strong oxidizing agents.[11] The electron-withdrawing nature of the

trifluoromethyl group can influence the reactivity of the thiazole ring, potentially making it

more susceptible to nucleophilic attack.[12]

Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated

area in a tightly sealed container.[13][14] Recommended storage is at 2-8°C.[3] It is

advisable to protect it from light and moisture to prevent degradation.

Experimental Protocols
Protocol for Melting Point Determination
This protocol describes a standard method for determining the melting point of a crystalline

organic solid.[9]

Sample Preparation: Finely powder a small amount of (4-(Trifluoromethyl)thiazol-2-
yl)methanol.

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the

expected melting point.

Measurement: Decrease the heating rate to 1-2°C per minute and record the temperature at

which the first liquid appears and the temperature at which the entire sample becomes a

clear liquid. This range is the melting point.

Protocol for Solubility Determination
This protocol provides a general method for determining the solubility of the compound in

various organic solvents.[8]

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol,

ethanol, acetone, dichloromethane, ethyl acetate, hexane).
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Sample Preparation: To a series of vials, add a known mass of (4-(Trifluoromethyl)thiazol-
2-yl)methanol (e.g., 10 mg).

Solvent Addition: Add the selected solvent to each vial in small, incremental volumes (e.g.,

0.1 mL).

Equilibration: After each addition, vigorously agitate the vial and allow it to equilibrate at a

constant temperature.

Observation: Observe for complete dissolution. The solubility can be expressed as the mass

of solute per volume of solvent required for complete dissolution. For more precise

measurements, a saturated solution can be prepared, and the concentration of the

supernatant can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Logical Flow for Solubility Assessment

Weigh Compound

Add Solvent Incrementally

Agitate and Equilibrate

Observe for Dissolution

Soluble: Record Volume

Yes

Insoluble: Continue Adding Solvent

No

Click to download full resolution via product page
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Caption: A stepwise process for determining solubility.

Safety and Handling
(4-(Trifluoromethyl)thiazol-2-yl)methanol should be handled with appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be

conducted in a well-ventilated fume hood.

Hazard Statements:[15]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:[15][16]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development
The unique combination of a hydroxymethyl group, a thiazole ring, and a trifluoromethyl

substituent makes (4-(Trifluoromethyl)thiazol-2-yl)methanol a highly valuable building block

in several areas:

Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents,

particularly in the fields of oncology, infectious diseases, and metabolic disorders. The

trifluoromethylthiazole moiety is often incorporated to enhance drug-like properties.
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Agrochemicals: Thiazole derivatives are known to exhibit fungicidal and insecticidal activities.

This compound can serve as a starting material for the development of new crop protection

agents.

Materials Science: The polar and aromatic nature of the molecule suggests potential

applications in the synthesis of functional organic materials, such as ligands for metal

complexes or components of organic electronic devices.

Conclusion
(4-(Trifluoromethyl)thiazol-2-yl)methanol is a chemical intermediate with significant potential

in various fields of chemical research and development. This guide has consolidated the

available information on its physical and chemical properties, provided protocols for its

characterization, and outlined its key applications. While some physicochemical data remains

to be experimentally determined, the information presented herein provides a solid foundation

for the safe and effective use of this compound in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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and industry.
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